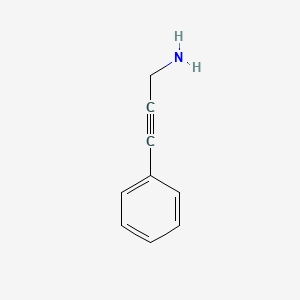

3-phénylprop-2-yn-1-amine

Vue d'ensemble

Description

3-Phenyl-2-propyn-1-amine, also known as 3-Phenyl-2-propyn-1-amine, is a useful research compound. Its molecular formula is C9H9N and its molecular weight is 131.17 g/mol. The purity is usually 95%.

The exact mass of the compound 3-Phenyl-2-propyn-1-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Phenyl-2-propyn-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Phenyl-2-propyn-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Inhibiteur de la Dopamine β-Hydroxylase

La 3-phénylprop-2-yn-1-amine est connue pour être un inhibiteur de la Dopamine β-Hydroxylase {svg_1}. La Dopamine β-Hydroxylase est une enzyme qui intervient dans la conversion de la dopamine en noradrénaline, un neurotransmetteur clé du système nerveux. En inhibant cette enzyme, la this compound pourrait potentiellement influencer les processus neurologiques et pourrait être d'intérêt dans la recherche neuropharmacologique.

Mécanisme D'action

Target of Action

The primary target of 3-phenylprop-2-yn-1-amine is Dopamine β-hydroxylase . This enzyme plays a crucial role in the biosynthesis of the neurotransmitters norepinephrine and epinephrine from dopamine.

Mode of Action

3-phenylprop-2-yn-1-amine acts as an inhibitor of Dopamine β-hydroxylase . By inhibiting this enzyme, it prevents the conversion of dopamine to norepinephrine, thereby affecting the levels of these neurotransmitters in the body.

Pharmacokinetics

It’s worth noting that the compound’s lipophilicity and water solubility can influence its bioavailability .

Analyse Biochimique

Biochemical Properties

3-Phenyl-2-propyn-1-amine plays a significant role in biochemical reactions, particularly as a dopamine β-hydroxylase inhibitor . This enzyme is responsible for the conversion of dopamine to norepinephrine, a crucial neurotransmitter in the nervous system. By inhibiting this enzyme, 3-Phenyl-2-propyn-1-amine can affect the levels of dopamine and norepinephrine, thereby influencing various physiological processes. The compound interacts with dopamine β-hydroxylase by binding to its active site, preventing the enzyme from catalyzing the conversion of dopamine to norepinephrine .

Cellular Effects

3-Phenyl-2-propyn-1-amine has been shown to impact various types of cells and cellular processes. In neuronal cells, the inhibition of dopamine β-hydroxylase by 3-Phenyl-2-propyn-1-amine leads to increased levels of dopamine and decreased levels of norepinephrine . This alteration in neurotransmitter levels can influence cell signaling pathways, gene expression, and cellular metabolism. For example, increased dopamine levels can enhance dopaminergic signaling pathways, which are involved in mood regulation, motor control, and reward mechanisms .

Molecular Mechanism

The molecular mechanism of 3-Phenyl-2-propyn-1-amine involves its interaction with dopamine β-hydroxylase. By binding to the active site of the enzyme, 3-Phenyl-2-propyn-1-amine inhibits its activity, preventing the conversion of dopamine to norepinephrine . This inhibition can lead to changes in gene expression, as the altered levels of neurotransmitters can affect the transcription of genes involved in neurotransmitter synthesis, release, and reuptake . Additionally, the compound may interact with other biomolecules, such as receptors and transporters, further influencing cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Phenyl-2-propyn-1-amine can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 3-Phenyl-2-propyn-1-amine is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions, such as exposure to light or heat . Long-term effects on cellular function have been observed in in vitro and in vivo studies, where prolonged exposure to the compound can lead to sustained changes in neurotransmitter levels and associated cellular processes .

Dosage Effects in Animal Models

The effects of 3-Phenyl-2-propyn-1-amine vary with different dosages in animal models. At low doses, the compound can effectively inhibit dopamine β-hydroxylase without causing significant adverse effects . At higher doses, toxic or adverse effects may be observed, such as neurotoxicity or disruptions in normal physiological functions . Threshold effects have been identified, where a certain dosage level is required to achieve the desired biochemical and cellular effects .

Metabolic Pathways

3-Phenyl-2-propyn-1-amine is involved in various metabolic pathways. The compound is metabolized by enzymes in the liver, where it undergoes biotransformation to produce metabolites that can be excreted from the body . The specific enzymes and cofactors involved in its metabolism include cytochrome P450 enzymes, which play a crucial role in the oxidation and conjugation of the compound . These metabolic processes can affect the compound’s bioavailability and efficacy .

Transport and Distribution

Within cells and tissues, 3-Phenyl-2-propyn-1-amine is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cell membranes and its localization within specific cellular compartments . For example, it may be transported by dopamine transporters, which are responsible for the uptake of dopamine and related compounds into neurons . The distribution of 3-Phenyl-2-propyn-1-amine can influence its pharmacokinetics and pharmacodynamics .

Subcellular Localization

The subcellular localization of 3-Phenyl-2-propyn-1-amine can affect its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may localize to synaptic vesicles in neurons, where it can interact with neurotransmitter synthesis and release machinery . This localization can enhance its efficacy in modulating neurotransmitter levels and associated cellular processes .

Activité Biologique

3-Phenyl-2-propyn-1-amine, also known as phenylpropynamine, is a compound that has garnered interest in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article explores the biological activity of 3-phenyl-2-propyn-1-amine, focusing on its mechanisms of action, biochemical properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula for 3-phenyl-2-propyn-1-amine is . The compound features a phenyl group attached to a propynyl amine structure, which contributes to its reactivity and interaction with biological targets. The alkyne functionality may enable specific chemical reactions and interactions that are significant in biological contexts.

The primary mechanism of action for 3-phenyl-2-propyn-1-amine involves its role as an inhibitor of certain enzymes and receptors. Notably, it has been identified as an inhibitor of Dopamine β-hydroxylase , an enzyme involved in the conversion of dopamine to norepinephrine. By inhibiting this enzyme, 3-phenyl-2-propyn-1-amine can influence neurotransmitter levels, which may have implications for mood regulation and cognitive functions.

Antimicrobial Activity

Research has shown that derivatives of 3-phenyl-2-propyn-1-amine exhibit varying degrees of antimicrobial activity. For instance, studies have reported minimum inhibitory concentrations (MIC) against various bacterial strains:

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 3a | Staphylococcus aureus | 250 |

| 3b | Bacillus cereus | 350 |

| 3c | Escherichia coli | 500 |

| 3d | Pseudomonas aeruginosa | 1000 |

These findings suggest that certain modifications to the phenylpropynamine structure can enhance its antibacterial properties .

Neuropharmacological Effects

The neuropharmacological potential of 3-phenyl-2-propyn-1-amine is notable. Similar compounds have demonstrated the ability to elevate levels of catecholamines such as dopamine and norepinephrine in the brain. This mechanism suggests a potential use in treating mood disorders or cognitive impairments.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to 3-phenyl-2-propyn-1-amine:

- Anticancer Activity : A study investigated the anticancer properties of a derivative compound, revealing significant cytotoxic effects against various cancer cell lines. The compound induced apoptosis in cancer cells through the modulation of apoptotic pathways.

- Synthesis and Biological Evaluation : Researchers synthesized several N,N-disubstituted β-amino acids based on the structure of 3-phenyl-2-propyn-1-amine. These compounds exhibited promising antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting potential therapeutic applications in infectious diseases .

Propriétés

IUPAC Name |

3-phenylprop-2-yn-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N/c10-8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,8,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEHHYUARFKIUDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C#CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70999412 | |

| Record name | 3-Phenylprop-2-yn-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70999412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78168-74-8 | |

| Record name | 3-Phenylpropargylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078168748 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Phenylprop-2-yn-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70999412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Phenyl-2-propyn-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 3-phenylprop-2-yn-1-amine in organic synthesis?

A1: 3-phenylprop-2-yn-1-amine serves as a valuable building block in organic synthesis, particularly in the production of propargylamines. One notable reaction is the three-component coupling of aldehydes, amines, and alkynes (A3-coupling) catalyzed by dinuclear silver-bis(N-heterocyclic carbene) complexes. [] The reaction involves the formation of a new carbon-carbon bond between the aldehyde and alkyne components, with the amine acting as both a nucleophile and an electrophile.

Q2: How does the structure of the N-heterocyclic carbene ligand in silver complexes influence the catalytic activity of 3-phenylprop-2-yn-1-amine formation?

A2: Research indicates that increasing the chain length of the alkyl substituent on the N-heterocyclic carbene ligand in dinuclear silver complexes enhances the catalytic performance in the A3-coupling reaction leading to 3-phenylprop-2-yn-1-amine. Specifically, a silver complex featuring a butyl substituent on the ligand exhibited the highest activity, achieving an 81% yield of N,N-diethyl-3-phenylprop-2-yn-1-amine. [] This suggests that steric factors associated with the ligand structure play a crucial role in the catalytic cycle.

Q3: Does 3-phenylprop-2-yn-1-amine interact with dopamine beta-monooxygenase (DBM)?

A3: Yes, 3-phenylprop-2-yn-1-amine acts as a potent inactivator of DBM. While it doesn't exhibit detectable substrate activity with DBM, it rapidly inactivates the enzyme. [] This inactivation mechanism is likely distinct from the one observed with olefinic substrates of DBM, suggesting a unique interaction between 3-phenylprop-2-yn-1-amine and the enzyme's active site.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.